Cas no 1785628-33-2 (7-Methylisoquinoline-3-carbonitrile)

7-Methylisoquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 7-Methylisoquinoline-3-carbonitrile
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- インチ: 1S/C11H8N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,1H3
- InChIKey: AIJQDSGTTOXRCQ-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC2C=CC(C)=CC=2C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 228
- トポロジー分子極性表面積: 36.7
- XLogP3: 2.5
7-Methylisoquinoline-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189008606-5g |
7-Methylisoquinoline-3-carbonitrile |
1785628-33-2 | 95% | 5g |
$5,112.10 | 2022-04-02 | |
Alichem | A189008606-1g |
7-Methylisoquinoline-3-carbonitrile |
1785628-33-2 | 95% | 1g |
$1,969.80 | 2022-04-02 |
7-Methylisoquinoline-3-carbonitrile 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
7-Methylisoquinoline-3-carbonitrileに関する追加情報
Introduction to 7-Methylisoquinoline-3-carbonitrile (CAS No. 1785628-33-2)
7-Methylisoquinoline-3-carbonitrile, with the chemical identifier CAS No. 1785628-33-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their diverse biological activities and pharmacological potential. The structural features of 7-Methylisoquinoline-3-carbonitrile, particularly the presence of a methyl group at the 7-position and a nitrile group at the 3-position, contribute to its unique chemical properties and make it a valuable scaffold for the development of novel therapeutic agents.
The isoquinoline scaffold is a privileged structure in drug discovery, owing to its ability to interact with various biological targets, including enzymes and receptors. The nitrile group in 7-Methylisoquinoline-3-carbonitrile introduces additional reactivity, enabling further functionalization through transformations such as hydrolysis or reduction, which can be exploited to generate derivatives with tailored biological profiles. This flexibility makes it an attractive building block for synthetic chemists aiming to develop molecules with specific pharmacological effects.
In recent years, there has been growing interest in isoquinoline derivatives as potential candidates for treating a range of diseases, including cancer, neurological disorders, and infectious diseases. The unique electronic and steric properties of 7-Methylisoquinoline-3-carbonitrile have been leveraged in several research studies to develop compounds with enhanced binding affinity and selectivity towards target proteins. For instance, studies have demonstrated its utility in designing inhibitors of kinases and other enzymes implicated in cancer progression.
One of the most compelling aspects of 7-Methylisoquinoline-3-carbonitrile is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have utilized this compound as a starting material to generate derivatives that exhibit potent activity against various disease-causing pathogens. The nitrile group serves as a versatile handle for further chemical modifications, allowing chemists to explore different substitution patterns and functional groups that can modulate the biological activity of the resulting compounds.
The pharmaceutical industry has shown particular interest in isoquinoline derivatives due to their potential as anticancer agents. Several preclinical studies have highlighted the ability of 7-Methylisoquinoline-3-carbonitrile derivatives to inhibit the growth of tumor cells by targeting specific molecular pathways involved in cancer progression. These findings have prompted further investigation into the development of novel isoquinoline-based drugs that could offer improved efficacy and reduced side effects compared to existing treatments.
From a synthetic chemistry perspective, 7-Methylisoquinoline-3-carbonitrile is notable for its accessibility through multiple synthetic routes. These pathways often involve cyclization reactions that construct the core isoquinoline ring system, followed by functionalization steps to introduce the methyl and nitrile groups at appropriate positions. The availability of efficient synthetic methods has facilitated rapid progress in generating libraries of isoquinoline derivatives for high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The biological activity of 7-Methylisoquinoline-3-carbonitrile has been explored across various therapeutic areas. In addition to its potential in oncology, this compound has shown promise in treating neurological disorders, where isoquinoline derivatives have been reported to modulate neurotransmitter systems involved in conditions such as Parkinson's disease and Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier makes them particularly attractive for developing treatments targeting central nervous system disorders.
Recent advances in computational chemistry have further enhanced the utility of 7-Methylisoquinoline-3-carbonitrile as a drug discovery tool. Molecular modeling studies have been employed to predict how different substituents on the isoquinoline ring can influence binding affinity and selectivity towards biological targets. These insights have guided the design of novel analogs with improved pharmacokinetic properties and reduced toxicity profiles.
The role of 7-Methylisoquinoline-3-carbonitrile in medicinal chemistry extends beyond its use as an intermediate in drug synthesis. It has also been employed as a reference compound in biochemical assays, where its well-characterized properties allow researchers to validate new experimental methodologies or screen for interacting partners using techniques such as surface plasmon resonance or X-ray crystallography.
In conclusion, 7-Methylisoquinoline-3-carbonitrile (CAS No. 1785628-33-2) represents a structurally intriguing and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of chemical reactivity and biological activity makes it a valuable asset for chemists and biologists working on developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely that 7-Methylisoquinoline-3-carbonitrile will remain at the forefront of efforts aimed at addressing some of humanity's most pressing health challenges.
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